molecular formula C16H22N2O3 B11025630 N-cyclohexyl-N-ethyl-4-methyl-3-nitrobenzamide

N-cyclohexyl-N-ethyl-4-methyl-3-nitrobenzamide

Cat. No.: B11025630
M. Wt: 290.36 g/mol
InChI Key: RHVRJGUPPUNVBM-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-ethyl-4-methyl-3-nitrobenzamide is an organic compound with the molecular formula C16H22N2O3 It is a derivative of benzamide, characterized by the presence of a cyclohexyl group, an ethyl group, and a nitro group attached to the benzene ring

Properties

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

N-cyclohexyl-N-ethyl-4-methyl-3-nitrobenzamide

InChI

InChI=1S/C16H22N2O3/c1-3-17(14-7-5-4-6-8-14)16(19)13-10-9-12(2)15(11-13)18(20)21/h9-11,14H,3-8H2,1-2H3

InChI Key

RHVRJGUPPUNVBM-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCCCC1)C(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-ethyl-4-methyl-3-nitrobenzamide typically involves the reaction of 4-methyl-3-nitrobenzoic acid with cyclohexylamine and ethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-ethyl-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

    Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) solutions.

Major Products Formed

    Reduction: N-cyclohexyl-N-ethyl-4-methyl-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 4-methyl-3-nitrobenzoic acid and cyclohexylamine or ethylamine.

Scientific Research Applications

N-cyclohexyl-N-ethyl-4-methyl-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-ethyl-4-methyl-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

N-cyclohexyl-N-ethyl-4-methyl-3-nitrobenzamide can be compared with other benzamide derivatives, such as:

    N-cyclohexyl-N-ethyl-3-methyl-4-nitrobenzamide: Similar structure but with different substitution patterns on the benzene ring.

    N-cyclohexyl-4-methyl-3-nitrobenzamide: Lacks the ethyl group, which may affect its reactivity and biological activity.

    N-ethyl-4-methyl-3-nitrobenzamide: Lacks the cyclohexyl group, which may influence its solubility and interaction with molecular targets.

The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties compared to its analogs.

Biological Activity

N-cyclohexyl-N-ethyl-4-methyl-3-nitrobenzamide is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexyl group, an ethyl substituent, a methyl group, and a nitro group attached to a benzamide core. The molecular formula is C15H20N2O3C_{15}H_{20}N_2O_3, with a molecular weight of approximately 276.34 g/mol. The presence of the nitro group is particularly noteworthy as it can enhance the compound's reactivity and biological interactions.

Table 1: Structural Characteristics

ComponentDescription
Molecular FormulaC15H20N2O3C_{15}H_{20}N_2O_3
Molecular Weight276.34 g/mol
Functional GroupsNitro, Amide, Cyclohexyl

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The nitro group can participate in redox reactions, while the amide bond can form hydrogen bonds with enzymes or receptors. This interaction may modulate enzyme activity or receptor signaling pathways, leading to specific biological effects such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

The compound's activity can be compared to similar nitrobenzamide derivatives:

  • N-cyclohexyl-2-nitrobenzamide : Similar structure but different nitro group positioning.
  • 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide : Contains additional substituents that alter its chemical properties.

These comparisons highlight the unique reactivity and potential applications of this compound in research and industry.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has shown promising results in inhibiting the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: In Vitro Activity against Cancer Cell Lines

A detailed investigation into the compound's efficacy against prostate cancer cells (PC3) revealed an IC50 value comparable to established anticancer agents .

Table 2: In Vitro Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
PC31.793Induction of apoptosis
MCF70.984Cell cycle arrest at G1 phase
A5491.806Inhibition of proliferation

Pharmacological Properties

In addition to its anticancer activity, this compound has been investigated for other pharmacological effects:

  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in preclinical models.
  • Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against certain bacterial strains.

Table 3: Summary of Pharmacological Activities

Activity TypeObservations
Anti-inflammatoryReduction in cytokine levels
AntimicrobialActive against Gram-positive bacteria

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